molecular formula C14H16FNO5S B3012377 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide CAS No. 1421532-35-5

3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide

Cat. No.: B3012377
CAS No.: 1421532-35-5
M. Wt: 329.34
InChI Key: UVCVIALBQUSDMT-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, hydroxypropyl, methoxy, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the furan-2-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxypropyl group: This step often involves the reaction of the furan derivative with an epoxide or a halohydrin under basic conditions.

    Attachment of the methoxybenzenesulfonamide group: This can be done through a nucleophilic substitution reaction where the sulfonamide group is introduced using a suitable sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-[(furan-2-yl)methyl]-4-methoxyaniline: This compound shares the furan and methoxy groups but differs in the substitution pattern and functional groups attached to the benzene ring.

    4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methoxybenzenesulfonamide: Similar structure but with different positions of the fluorine and methoxy groups.

Uniqueness

The uniqueness of 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO5S/c1-14(17,13-4-3-7-21-13)9-16-22(18,19)10-5-6-12(20-2)11(15)8-10/h3-8,16-17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCVIALBQUSDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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